

Spectroscopic Analysis of 1,3-Benzodioxole-4-carbonyl chloride: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Benzodioxole-4-carbonyl chloride

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This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Benzodioxole-4-carbonyl chloride (CAS No: 66411-55-0), a key intermediate in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and data interpretation.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 1,3-Benzodioxole-4-carbonyl chloride (Molecular Formula: $C_8H_5ClO_3$), the expected monoisotopic mass is 183.99272 Da.[\[1\]](#)[\[2\]](#)

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the title compound, which are crucial for its identification in different MS ionization modes.[\[2\]](#)

Adduct	Predicted m/z
[M+H] ⁺	185.00000
[M+Na] ⁺	206.98194
[M-H] ⁻	182.98544
[M+NH ₄] ⁺	202.02654
[M] ⁺	183.99217

Experimental Protocol: Mass Spectrometry

A standard protocol for obtaining mass spectra involves dissolving the analyte in a suitable volatile solvent and introducing it into the mass spectrometer.

- Sample Preparation: Dissolve approximately 1 mg of 1,3-Benzodioxole-4-carbonyl chloride in 1 mL of a volatile organic solvent such as acetonitrile or methanol.
- Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
- Data Acquisition: Acquire spectra in both positive and negative ion modes to observe different adducts and fragmentation patterns. The instrument is typically calibrated using a known standard to ensure mass accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for 1,3-Benzodioxole-4-carbonyl chloride, based on analysis of its precursor, 1,3-Benzodioxole-4-carboxaldehyde[3], and related benzodioxole derivatives[4][5].

Predicted ¹H NMR Data

- Solvent: CDCl₃
- Standard: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.4 - 7.6	m	2H	Aromatic H (H-6, H-7)
~7.0 - 7.1	m	1H	Aromatic H (H-5)
6.15	s	2H	-O-CH ₂ -O-

Predicted ¹³C NMR Data

- Solvent: CDCl₃
- Standard: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppm	Assignment
~168	C=O (Carbonyl)
~152	Aromatic C-O
~148	Aromatic C-O
~130 - 135	Aromatic CH
~125 - 129	Aromatic C-C=O
~110 - 115	Aromatic CH
102.5	-O-CH ₂ -O-

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
- Instrumentation: Use a standard NMR spectrometer operating at a frequency of 400 MHz for protons or higher.
- Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically run to

simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

The table below lists the principal absorption bands expected for 1,3-Benzodioxole-4-carbonyl chloride, with interpretations based on data from analogous compounds[4][5] and known frequencies for acyl chlorides.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	C-H Aromatic Stretch
~2900	Weak	C-H Aliphatic Stretch (-CH ₂ -)
~1800 - 1775	Strong	C=O Stretch (Acyl Chloride)
~1600, 1480	Medium	C=C Aromatic Ring Stretch
~1250, 1040	Strong	C-O-C Asymmetric/Symmetric Stretch
~800 - 750	Strong	C-Cl Stretch

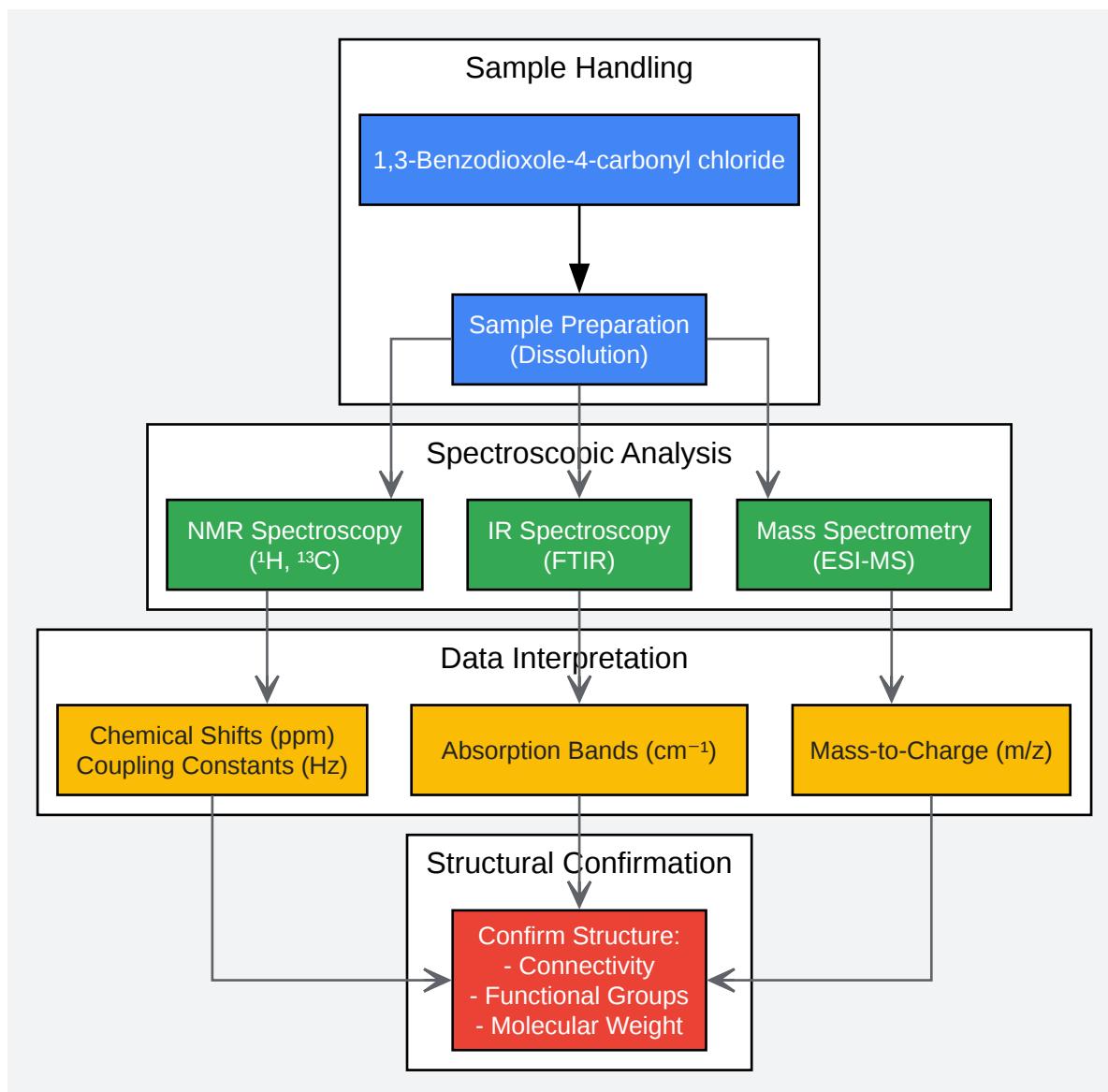
Experimental Protocol: IR Spectroscopy

- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of the solid compound in a few drops of a volatile solvent like methylene chloride.
 - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.
- Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

- Data Acquisition: Place the salt plate in the sample holder of the spectrometer. Record the spectrum, typically over the range of 4000 to 400 cm^{-1} , and perform a background scan to subtract atmospheric interferences.

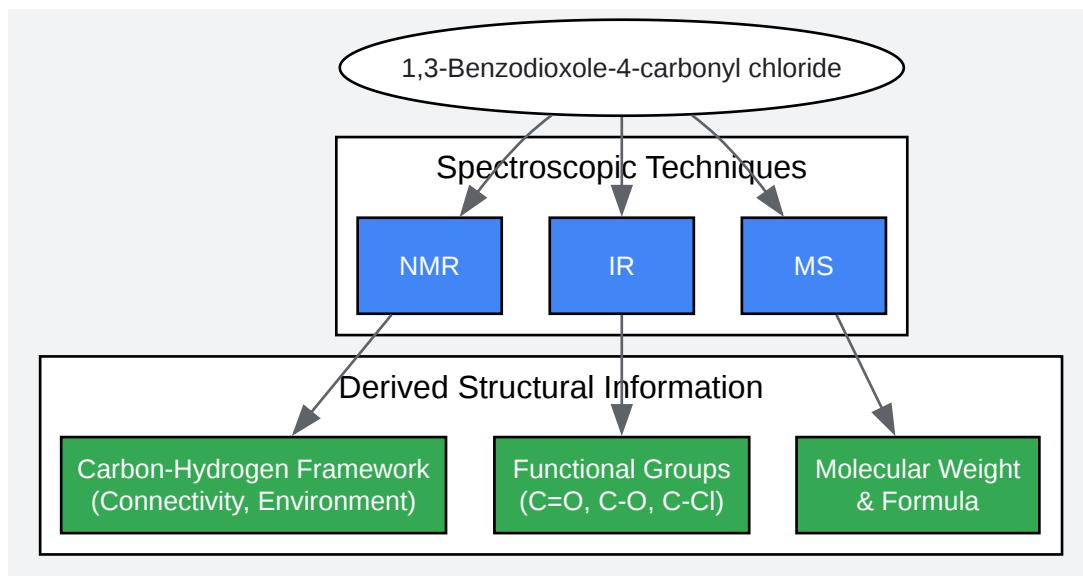
Visualized Workflows and Data Relationships

To clarify the analytical process and the information derived, the following diagrams illustrate the experimental workflow and the logical relationship between spectroscopic techniques and molecular structure.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Information derived from different spectroscopic techniques.

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